2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol
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Overview
Description
2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol is a compound that contains a trifluoromethyl group attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of a trifluoromethylated phenol derivative with a methoxyethylating agent under controlled conditions . The reaction requires a high temperature (around 130°C) and an inert atmosphere to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the reagents used.
Scientific Research Applications
2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, thereby modulating biological activities . The phenol group can participate in hydrogen bonding and other interactions that influence the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1R)-1-Amino-2,2,2-trifluoroethyl]-4-(trifluoromethyl)phenol
- 2-[(1R)-1-Aminoethyl]-4-(trifluoromethoxy)phenol
Uniqueness
2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol is unique due to the presence of both a trifluoromethyl group and a methoxyethyl group attached to the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it valuable for various applications .
Properties
CAS No. |
499202-34-5 |
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Molecular Formula |
C9H9F3O2 |
Molecular Weight |
206.16 g/mol |
IUPAC Name |
2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol |
InChI |
InChI=1S/C9H9F3O2/c1-14-8(9(10,11)12)6-4-2-3-5-7(6)13/h2-5,8,13H,1H3/t8-/m1/s1 |
InChI Key |
LNMWWUISUXGSFY-MRVPVSSYSA-N |
Isomeric SMILES |
CO[C@H](C1=CC=CC=C1O)C(F)(F)F |
Canonical SMILES |
COC(C1=CC=CC=C1O)C(F)(F)F |
Origin of Product |
United States |
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